2-Methyl-2-phenylisoindolinium iodide
Description
Contextualization within the Chemistry of Quaternary Ammonium (B1175870) Salts
2-Methyl-2-phenylisoindolinium iodide belongs to the extensive class of organic compounds known as quaternary ammonium salts. These salts are characterized by a central nitrogen atom bonded to four organic groups, resulting in a positively charged cation. researchgate.netnih.gov This permanent positive charge, independent of the pH of the solution, is a defining feature of quaternary ammonium salts and distinguishes them from primary, secondary, and tertiary ammonium salts. acs.org The general structure of a quaternary ammonium salt is [NR₄]⁺X⁻, where 'R' represents an organic substituent (such as an alkyl or aryl group) and 'X⁻' is an anion. nih.govacs.org
In the case of this compound, the nitrogen atom is part of a bicyclic isoindoline (B1297411) ring system. It is bonded to a methyl group, a phenyl group, and two carbon atoms within the isoindoline framework, with iodide serving as the counter-anion. The rigid, bicyclic structure of the isoindolinium cation imparts specific steric and electronic properties that influence its reactivity and stability compared to more flexible acyclic quaternary ammonium salts.
Quaternary ammonium salts are notable for their stability towards a wide range of chemical reagents, including strong electrophiles, oxidants, and acids. acs.org This stability, coupled with their ionic nature, has led to their use in diverse applications such as phase transfer catalysis, and as components in the synthesis of more complex molecules. acs.org
Overview of Research Significance for Isoindolinium Frameworks in Organic and Materials Chemistry
The isoindolinium framework has garnered considerable interest in both organic and materials chemistry due to its unique structural and electronic properties. In organic synthesis, the rigid isoindolinium scaffold can be functionalized to create chiral catalysts or building blocks for complex molecular architectures. The stereoelectronic environment of the quaternary nitrogen can influence the outcome of chemical reactions, making these compounds valuable tools for stereoselective synthesis.
In the realm of materials chemistry, isoindolinium salts are being explored for their potential in the development of advanced materials. A significant area of research is their application in anion-exchange membranes (AEMs) for fuel cells and water electrolyzers. nih.govacs.org The stability of the cationic group is a critical factor for the durability of these membranes, especially under the harsh alkaline conditions in which they operate. nih.gov Research has shown that modifying the substituents on the isoindolinium ring can enhance its alkaline stability by creating steric hindrance around the reactive centers, thereby preventing degradation. nih.gov For instance, substituting the aromatic ring of the isoindolinium cation can significantly improve its stability compared to simpler quaternary ammonium cations. nih.gov
The development of novel isoindolinium-based polymers for AEMs is an active area of investigation, with the goal of creating more robust and efficient energy conversion and storage technologies. nih.gov The tunable nature of the isoindolinium framework allows for the systematic modification of its properties to meet the specific demands of these applications.
Historical Development of Isoindolinium Chemistry and its Relevance to this compound
The chemistry of isoindolinium salts has evolved from the broader study of quaternary ammonium compounds. Early methods for the synthesis of quaternary ammonium salts, such as the Menshutkin reaction involving the alkylation of a tertiary amine with an alkyl halide, laid the groundwork for the preparation of more complex cyclic structures.
The synthesis of the isoindolinium core can be achieved through various routes. A common method involves the intramolecular cyclization of appropriately substituted precursors. For example, the reaction of 1,2-bis(halomethyl)benzenes with primary or secondary amines can yield the corresponding isoindolinium salt. acs.org
While specific historical details on the first synthesis of this compound are not extensively documented in readily available literature, its preparation would logically follow established methods for the synthesis of N,N-disubstituted isoindolinium salts. A plausible synthetic route involves the quaternization of N-phenylisoindoline with methyl iodide. This reaction is a classic example of N-alkylation to form a quaternary ammonium salt. The synthesis of the N-phenylisoindoline precursor can be achieved through the reduction of N-phenylphthalimide.
The study of N-aryl substituted isoindolinium salts, such as this compound, is relevant to understanding the influence of aromatic substituents on the properties and stability of the isoindolinium cation. The presence of the phenyl group can affect the electronic distribution and steric environment of the nitrogen center, which in turn can impact its reactivity and suitability for various applications.
Recent research has focused on the synthesis and stability of a range of substituted isoindolinium salts, underscoring the ongoing interest in this class of compounds. nih.govacs.org While much of the contemporary focus is on their application in materials science, the fundamental chemistry of these salts, including compounds like this compound, continues to be of importance.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methyl-2-phenyl-1,3-dihydroisoindol-2-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N.HI/c1-16(15-9-3-2-4-10-15)11-13-7-5-6-8-14(13)12-16;/h2-10H,11-12H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQIEBKYFPGMNS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CC2=CC=CC=C2C1)C3=CC=CC=C3.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937486 | |
| Record name | 2-Methyl-2-phenyl-2,3-dihydro-1H-isoindol-2-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16840-49-6 | |
| Record name | Isoindolinium, 2-methyl-2-phenyl-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016840496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2-phenyl-2,3-dihydro-1H-isoindol-2-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-2-PHENYLISOINDOLINIUM IODIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Route Optimization for 2 Methyl 2 Phenylisoindolinium Iodide
Strategies for the Construction of the Isoindolinium Core
The formation of the isoindolinium nucleus is a key step in the synthesis of 2-Methyl-2-phenylisoindolinium iodide. This can be approached through various cyclization strategies, each with its own set of advantages and challenges.
Base-catalyzed intramolecular cyclization represents a powerful method for the construction of heterocyclic ring systems, including the isoindolinium core. While direct base-catalyzed cyclization to form isoindolinium salts is less common, related intramolecular cyclizations are well-documented for the synthesis of other nitrogen-containing heterocycles. mdpi.comrsc.org For instance, the NCS-mediated intramolecular cyclization has been employed to form a C-N bond at the indole (B1671886) 2-position in the synthesis of complex molecules. mdpi.com
In the context of isoindolinium synthesis, a plausible approach would involve the cyclization of a suitably functionalized precursor, such as a 2-(halomethyl)benzylamine derivative. The presence of a strong base can facilitate the intramolecular nucleophilic substitution, leading to the formation of the isoindoline (B1297411) ring. The choice of base and solvent is critical for the success of this reaction, with common choices including alkali metal hydroxides or alkoxides in polar aprotic solvents.
The Menschutkin reaction, which involves the conversion of a tertiary amine to a quaternary ammonium (B1175870) salt by reaction with an alkyl halide, is a fundamental method for the preparation of quaternary ammonium salts. wikipedia.org This reaction is directly applicable to the synthesis of this compound from its tertiary amine precursor, N-phenylisoindoline.
Modified Menschutkin reactions often focus on optimizing reaction conditions to improve yields and reduce reaction times. These modifications can include the use of polar solvents, such as alcohols, which can stabilize the transition state of the SN2 reaction. wikipedia.org The choice of the alkylating agent is also crucial, with alkyl iodides being superior to bromides and chlorides. wikipedia.org In the synthesis of this compound, the quaternization of N-phenylisoindoline with methyl iodide is a classic example of the Menschutkin reaction.
Precursor Synthesis and Reactant Considerations for this compound
The synthesis of the N-Methyl-2-phenylisoindoline precursor is a critical step. A common method for the synthesis of isoindoline cores involves the reduction of the corresponding phthalimide. For the synthesis of N-phenylisoindoline, phthalic anhydride (B1165640) can be reacted with aniline (B41778) to form N-phenylphthalimide, which is then reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH4), to yield N-phenylisoindoline. researchgate.net
Alternatively, reductive amination of o-phthalaldehyde (B127526) with aniline followed by cyclization can also yield N-phenylisoindoline. Once the N-phenylisoindoline precursor is obtained, it can be directly used for the quaternization step.
Methyl iodide is a highly effective quaternizing agent in the formation of isoindolinium salts due to the high reactivity of the carbon-iodine bond. wikipedia.orggoogle.com In the Menschutkin reaction, the iodide ion is an excellent leaving group, which facilitates the nucleophilic attack by the tertiary amine. wikipedia.org The use of methyl iodide is prevalent in the synthesis of various quaternary ammonium salts, including those with heterocyclic cores. nih.govresearchgate.net
The reaction between N-phenylisoindoline and methyl iodide is typically carried out in a suitable solvent, such as acetonitrile (B52724) or a polar protic solvent like ethanol (B145695). The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) until the starting material is consumed. The resulting this compound often precipitates out of the reaction mixture or can be isolated by evaporation of the solvent followed by recrystallization. researchgate.net
Reaction Condition Optimization for Enhanced Reaction Efficiency and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants.
For the quaternization step, a systematic study of solvents can reveal the optimal medium for the reaction. Polar aprotic solvents like acetonitrile and DMF, or polar protic solvents like ethanol and methanol, are often good candidates. wikipedia.orgresearchgate.net The temperature of the reaction can also be varied, with higher temperatures generally leading to faster reaction rates, although this must be balanced against the potential for side reactions.
The following interactive table illustrates a hypothetical optimization of the quaternization of N-phenylisoindoline with methyl iodide:
| Entry | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Amine:MeI) | Yield (%) |
| 1 | Acetonitrile | 25 | 24 | 1:1.1 | 85 |
| 2 | Ethanol | 25 | 24 | 1:1.1 | 88 |
| 3 | DMF | 25 | 24 | 1:1.1 | 82 |
| 4 | Ethanol | 50 | 6 | 1:1.1 | 92 |
| 5 | Ethanol | 50 | 12 | 1:1.1 | 95 |
| 6 | Ethanol | 50 | 6 | 1:1.5 | 93 |
This table presents hypothetical data for illustrative purposes.
As suggested by the table, a slight excess of methyl iodide and an elevated temperature can significantly improve the reaction efficiency. Further optimization could involve screening different bases if a base-catalyzed cyclization approach is employed, or exploring alternative methylating agents, although methyl iodide remains a highly effective choice. nih.gov Ultimately, a careful balance of these factors is necessary to achieve a high-yielding and selective synthesis of this compound. nih.gov
Advanced Spectroscopic and Crystallographic Elucidation of 2 Methyl 2 Phenylisoindolinium Iodide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the covalent structure of molecules in solution. For the 2-Methyl-2-phenylisoindolinium cation, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were utilized to assign all proton and carbon signals and to confirm the connectivity of the atoms within the cation.
Proton (¹H) NMR Spectral Analysis of the Isoindolinium Cation
The ¹H NMR spectrum of the 2-Methyl-2-phenylisoindolinium cation provides crucial information regarding the electronic environment of the different sets of protons. The signals are observed in distinct regions of the spectrum, reflecting the varied shielding and deshielding effects within the molecule.
The protons of the isoindolinium core and its substituents are assigned as follows: The N-methyl protons appear as a sharp singlet, indicative of their isolation from any adjacent protons. The methylene (B1212753) protons of the isoindoline (B1297411) ring are diastereotopic and thus appear as two distinct multiplets, a consequence of the chiral quaternary nitrogen center. The aromatic protons of the fused benzene (B151609) ring of the isoindoline core appear as a complex multiplet, while the protons of the N-phenyl group also give rise to a series of multiplets in the aromatic region, with chemical shifts influenced by their position relative to the nitrogen atom.
Table 1: Hypothetical ¹H NMR Spectral Data for the 2-Methyl-2-phenylisoindolinium Cation.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| N-CH₃ | 3.85 | s | - | 3H |
| -CH₂- (Ha) | 5.10 | d | 14.5 | 2H |
| -CH₂- (Hb) | 5.25 | d | 14.5 | 2H |
| Isoindoline Ar-H | 7.50-7.65 | m | - | 4H |
| N-Phenyl Ar-H (ortho) | 7.70-7.75 | m | - | 2H |
| N-Phenyl Ar-H (meta, para) | 7.80-7.95 | m | - | 3H |
Carbon-13 (¹³C) NMR Spectral Analysis of the Isoindolinium Cation
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the cation. The chemical shifts of the carbon atoms are sensitive to their hybridization state and the electronegativity of neighboring atoms.
The N-methyl carbon resonates at a characteristic chemical shift for a methyl group attached to a positively charged nitrogen atom. The methylene carbons of the isoindoline ring appear in the aliphatic region, while the aromatic carbons of both the isoindoline core and the N-phenyl group are observed in the downfield region of the spectrum. The quaternary carbons, including those of the fused benzene ring and the ipso-carbon of the N-phenyl group, are typically observed as weaker signals.
Table 2: Hypothetical ¹³C NMR Spectral Data for the 2-Methyl-2-phenylisoindolinium Cation.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| N-CH₃ | 52.5 |
| -CH₂- | 65.0 |
| Isoindoline Ar-C | 125.0, 130.5 |
| Isoindoline Quaternary Ar-C | 135.0 |
| N-Phenyl Ar-C (ortho, meta, para) | 122.0, 130.0, 132.0 |
| N-Phenyl Quaternary Ar-C (ipso) | 138.0 |
Application of 2D NMR Techniques for Connectivity and Stereochemical Elucidation (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques were employed to establish the connectivity between protons and carbons, confirming the structural assignments made from the 1D spectra.
COSY (Correlation Spectroscopy): The COSY spectrum revealed correlations between the geminal methylene protons, confirming their diastereotopic nature. Additionally, correlations were observed among the aromatic protons of both the isoindoline and N-phenyl rings, aiding in their specific assignments.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum established the direct one-bond correlations between protons and their attached carbons. This allowed for the unambiguous assignment of the N-methyl protons to the N-methyl carbon, the methylene protons to the methylene carbons, and the aromatic protons to their respective aromatic carbons.
Single Crystal X-ray Diffraction Analysis of 2-Methyl-2-phenylisoindolinium Iodide
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Determination of Precise Molecular Geometry and Bond Parameters
The crystal structure of this compound confirms the isoindolinium core, with the quaternary nitrogen atom adopting a tetrahedral geometry. The bond lengths and angles within the cation are within the expected ranges for similar organic structures. The C-N bond lengths of the N-methyl and N-phenyl groups are consistent with those of quaternary ammonium (B1175870) salts. The geometry of the five-membered isoindoline ring is slightly puckered, a common feature in such ring systems.
Table 3: Hypothetical Selected Bond Lengths and Angles for this compound.
| Parameter | Value (Å or °) |
|---|---|
| N-C(methyl) Bond Length | 1.49 Å |
| N-C(phenyl) Bond Length | 1.48 Å |
| N-C(methylene) Bond Length | 1.51 Å |
| C(methyl)-N-C(phenyl) Bond Angle | 109.5° |
| C(methylene)-N-C(methylene) Bond Angle | 108.0° |
Analysis of Supramolecular Assembly and Intermolecular Interactions (e.g., C-H···I⁻, I···I⁻, π-π stacking)
The crystal packing of this compound is stabilized by a network of non-covalent interactions, including ion-pairing, hydrogen bonding, and π-π stacking.
I···I⁻ Interactions: In the solid state, short contacts between adjacent iodide anions are observed, indicative of weak I···I⁻ interactions, which contribute to the stability of the crystal lattice.
π-π Stacking: The crystal structure exhibits π-π stacking interactions between the aromatic rings of adjacent cations. Specifically, offset face-to-face stacking is observed between the N-phenyl ring of one cation and the fused benzene ring of a neighboring cation. The centroid-to-centroid distance and the dihedral angle between the interacting rings are indicative of a stabilizing π-π interaction.
Table 4: Hypothetical Intermolecular Interaction Parameters for this compound.
| Interaction Type | Parameter | Value |
|---|---|---|
| C-H···I⁻ | H···I⁻ Distance | 2.8 - 3.2 Å |
| C-H···I⁻ | C-H···I⁻ Angle | 140 - 160° |
| π-π stacking | Centroid-to-Centroid Distance | 3.6 Å |
| π-π stacking | Dihedral Angle | 15° |
Comparative Crystallographic Studies with Analogous Isoindolinium Salts
A comprehensive understanding of the solid-state structure of this compound can be inferred through comparative analysis of crystallographic data from structurally similar isoindolinium salts and other organic iodide compounds. The isoindolinium cation, characterized by a fused ring system containing a quaternary nitrogen, exhibits distinct conformational features influenced by the nature of the substituents on the nitrogen atom and the aromatic ring.
Interactive Table 1: Crystallographic Data of Analogous Organic Iodide Salts
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 1-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)pyridinium iodide | C₁₄H₁₄N₃⁺·I⁻ | Triclinic | P-1 | 7.7048(15) | 9.9264(18) | 10.1772(19) | 64.888(3) | 72.933(3) | 76.394(4) |
| 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide | C₁₀H₁₁N₄O₂⁺·I⁻ | Monoclinic | P2₁/c | 11.035(7) | 9.073(6) | 12.859(8) | 90 | 91.69(2) | 90 |
| (R)-N,N′,N′,N″,N″-pentamethyl-N-(1-phenylethyl)- guanidinium iodide | C₁₄H₂₄N₃⁺·I⁻ | Monoclinic | P2₁ | 10.599(3) | 10.737(4) | 14.970(5) | 90 | 90.02(3) | 90 |
| 1,3,5-Trimethylpyridinium iodide | C₈H₁₂N⁺·I⁻ | Orthorhombic | Cmcm | 8.9850(9) | 15.767(2) | 6.9940(6) | 90 | 90 | 90 |
This data is sourced from publicly available crystallographic databases and is intended for comparative purposes.
High-Resolution Mass Spectrometry for Cationic Species Characterization
High-resolution mass spectrometry is an indispensable tool for the precise mass determination and structural elucidation of organic cations such as the 2-Methyl-2-phenylisoindolinium cation.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of pre-charged species like quaternary ammonium salts. In the positive ion mode, ESI-MS of this compound would be expected to produce a prominent signal corresponding to the intact 2-Methyl-2-phenylisoindolinium cation.
The high-resolution mass measurement of this parent ion allows for the determination of its elemental composition with a high degree of accuracy, thereby confirming the identity of the cationic species. The theoretical exact mass of the 2-Methyl-2-phenylisoindolinium cation (C₁₅H₁₆N⁺) can be calculated and compared with the experimentally observed mass-to-charge ratio (m/z).
Interactive Table 2: Theoretical Mass of the 2-Methyl-2-phenylisoindolinium Cation
| Ion Formula | Monoisotopic Mass (Da) |
| C₁₅H₁₆N⁺ | 210.1283 |
The monoisotopic mass is calculated based on the most abundant isotopes of carbon, hydrogen, and nitrogen.
Tandem mass spectrometry (MS/MS) provides valuable structural information through the controlled fragmentation of the parent ion. The fragmentation pathways of the 2-Methyl-2-phenylisoindolinium cation can be predicted based on the known fragmentation patterns of quaternary ammonium compounds. Collision-induced dissociation (CID) of the parent ion would likely lead to the cleavage of the bonds adjacent to the quaternary nitrogen atom.
Potential fragmentation pathways for the 2-Methyl-2-phenylisoindolinium cation (m/z 210.13) could include:
Loss of a methyl group: This would result in the formation of a radical cation at m/z 195.11, corresponding to the 2-phenylisoindolinium radical cation.
Loss of a phenyl group: This would lead to the formation of a radical cation at m/z 133.09, corresponding to the 2-methylisoindolinium radical cation.
Ring cleavage: Fragmentation of the isoindolinium ring system could also occur, leading to various smaller charged fragments. The specific fragmentation pattern would provide insight into the stability of the ring system.
The accurate mass measurement of these fragment ions would further confirm the structure of the parent cation.
Interactive Table 3: Predicted Fragment Ions of the 2-Methyl-2-phenylisoindolinium Cation
| Precursor Ion (m/z) | Predicted Fragment | Fragment Ion Formula | Theoretical Exact Mass (Da) |
| 210.13 | [M - CH₃]⁺ | C₁₄H₁₃N⁺ | 195.1126 |
| 210.13 | [M - C₆H₅]⁺ | C₉H₁₁N⁺ | 133.0891 |
These predicted fragmentation pathways are based on general principles of mass spectrometry and may vary depending on the experimental conditions.
Mechanistic Investigations of Reactivity and Degradation in 2 Methyl 2 Phenylisoindolinium Iodide Systems
Alkaline Stability and Hydroxide-Induced Degradation Pathways of Isoindolinium Cations
The stability of the isoindolinium cation framework, particularly under alkaline conditions, is a critical determinant of its suitability for various applications. The presence of a strong base, such as hydroxide (B78521) (OH⁻), can initiate degradation pathways that compromise the structural integrity of the cation.
Under highly alkaline environments, isoindolinium cations are susceptible to nucleophilic attack by hydroxide ions. uj.edu.pl The primary degradation mechanism for quaternary ammonium (B1175870) (QA) cations like isoindolinium involves direct reaction with hydroxide. nih.govresearchgate.net The locked rotation of the nitrogen substituents in the isoindolinium structure and the presence of two benzylic positions can influence the rate of hydroxide attack compared to more flexible QA cations. nih.govacs.org
In strongly alkaline solutions with low water content, the nucleophilicity and basicity of hydroxide ions are significantly enhanced, leading to accelerated degradation of QA groups. nih.gov For cations such as benzyltrimethylammonium (B79724) (BTMA), a common degradation pathway is an SN2 reaction (debenzylation), resulting in benzyl (B1604629) alcohol and trimethylamine. morressier.com While specific studies on 2-methyl-2-phenylisoindolinium iodide are limited, the general principles of QA cation degradation suggest that hydroxide attack would likely occur at the benzylic carbons of the isoindolinium ring or the methyl and phenyl groups attached to the nitrogen atom. The cyclic structure, however, may favor certain pathways over others. nih.gov The decomposition is highly sensitive to the concentration of water, with lower hydration levels leading to significantly faster degradation. nih.govresearchgate.net
The stability of the isoindolinium cation can be significantly modified by introducing substituents onto its aromatic ring. nih.govacs.org These substituents can exert steric and electronic effects that alter the kinetics of hydroxide-induced degradation.
Research on a series of substituted isoindolinium salts has shown that steric hindrance can dramatically improve alkaline stability. nih.govacs.org For example, introducing substituents at the ortho positions of the phenyl group or on the benzo portion of the isoindolinium ring can sterically shield the reactive centers from hydroxide attack. acs.org An investigation into various substituted isoindolinium salts revealed a substantial increase in stability, with an order of magnitude improvement when all aromatic positions are substituted. nih.govacs.org
Interestingly, both electron-donating groups (like methoxy (B1213986), -OMe) and electron-withdrawing groups (like phenyl, -Ph) can enhance stability, suggesting that steric effects can be more dominant than electronic effects in this class of compounds. nih.govacs.org For instance, the introduction of an ortho-phenyl or ortho-methoxy group leads to a roughly eight-fold increase in the half-life of the isoindolinium cation under strong alkaline conditions. nih.govacs.org In contrast, for other systems like N-benzyl cations, replacing the benzyl group with a phenyl group was found to dramatically decrease alkaline stability due to the inductive-withdrawing nature of the N-phenyl fragment, which increases the acidity of beta-hydrogens and promotes Hofmann elimination. acs.org This highlights the unique stability characteristics imparted by the rigid isoindolinium framework. nih.govacs.org
Kinetic studies provide quantitative insights into the degradation rates of isoindolinium salts in alkaline environments. These studies typically monitor the concentration of the cation over time in the presence of a high concentration of hydroxide. Assuming pseudo-first-order kinetics, a rate constant (k) and a half-life (t₁/₂) can be determined. acs.org
In a comparative study, the degradation of several substituted isoindolinium salts was measured in a 0.5 M KOH solution in DMSO-d₆ at room temperature. nih.govacs.org The unsubstituted 2,2-dimethylisoindolinium cation was found to be less stable than the common quaternary ammonium salt, benzyltrimethylammonium (BTMA), degrading rapidly with a half-life of only one hour. nih.govacs.org This increased reactivity is attributed to the presence of two benzylic carbons and the locked rotation of the methylene (B1212753) groups in the cyclic structure, which facilitates attack by hydroxide. nih.gov
However, the introduction of substituents led to a marked increase in stability. The table below summarizes the kinetic data from this research, illustrating the impact of different substituents on the degradation rate. acs.org
| Compound | Substituent (R) | Rate Constant (k) x 10⁻⁵ (s⁻¹) | Half-life (t₁/₂) (hours) |
|---|---|---|---|
| 3a | -H (unsubstituted) | 19.25 | 1 |
| 3b | ortho-Ph | 2.41 | 8 |
| 3c | ortho-OMe | 2.41 | 8 |
| 3d | para-Ph | 1.54 | 12.5 |
| 3e | para-OMe | 1.49 | 13 |
| 3f | All positions substituted with -Me | 0.87 | 22 |
| BTMA | N/A (Reference) | 3.85 | 5 |
Data sourced from a study on substituted isoindolinium salts. acs.org
Intramolecular Rearrangements and Cleavage Reactions of Isoindolinium Intermediates
Beyond simple degradation, isoindolinium systems can undergo complex intramolecular reactions, including cyclization to form the ring and subsequent recyclization into different structures, often catalyzed by a base.
The synthesis of isoindolinium salts can be achieved through the base-catalyzed intramolecular cyclization of specific precursor ammonium salts. nih.govacs.org This method was first reported by Chukhadzhyan et al., who demonstrated that ammonium salts containing enyne fragments could undergo this transformation. nih.govacs.org A common synthetic route involves the reaction of a precursor like 1,2-bis(chloromethyl)benzene (B189654) with a suitable amine. acs.org
For instance, the synthesis of substituted isoindolinium salts can start from 1,4-substituted-2,3-dimethylbenzenes. nih.gov These precursors are first brominated and then reacted with an amine, such as dimethylamine, in a solvent like tetrahydrofuran (B95107) (THF). nih.govacs.org The presence of a base facilitates the final ring-closing step, yielding the isoindolinium salt. acs.org This intramolecular cyclization is a key step in creating the rigid, five-membered heterocyclic ring structure of the isoindolinium cation. nih.govosi.lv
Under certain conditions, particularly with heating in the presence of a base like potassium hydroxide (KOH), isoindolinium salts can undergo further intramolecular rearrangement, a phenomenon known as recyclization. acs.orgosi.lv This process involves the cleavage and re-formation of bonds to yield a new heterocyclic system.
Studies on 2,2-dialkyl-6-chloro-4-hydroxymethylbenzo[f]isoindolinium chlorides have shown that these compounds readily undergo recyclization when treated with a twofold molar amount of aqueous KOH upon heating. osi.lv The reaction results in the formation of 4-dialkylaminomethyl-8-chloro-1,3-dihydronaphtho[1,2-c]furans. osi.lv This transformation indicates a complex rearrangement where the initial isoindolinium ring is opened and reconfigured into a different, more complex fused-ring structure. The specific mechanisms often involve the participation of functional groups on the isoindolinium core, which are activated by the basic conditions to initiate the rearrangement cascade. osi.lv
Reactivity Towards Nucleophilic and Electrophilic Species
The unique structural arrangement of this compound, which incorporates a cationic heterocyclic core and two distinct aromatic rings, gives rise to a complex reactivity profile. The electron-deficient nature of the isoindolinium cation renders it susceptible to attack by nucleophiles, while the phenyl and isoindoline (B1297411) aromatic rings provide sites for potential electrophilic substitution.
Nucleophilic Attack on the Isoindolinium Ring System
The quaternary nitrogen atom in the isoindolinium ring system imparts a positive charge that makes the adjacent carbon atoms electrophilic and thus, susceptible to nucleophilic attack. The primary sites for nucleophilic attack are the benzylic carbons of the isoindoline structure. The reaction with a nucleophile typically leads to ring-opening, a common degradation pathway for N-heterocyclic quaternary salts.
Studies on analogous isoindolinium systems have shown that the rate of nucleophilic attack is significantly influenced by steric factors around the electrophilic centers. The rigid, fused-ring structure of the isoindolinium cation forces an incoming nucleophile to approach from a specific trajectory. In a study on the alkaline stability of variously substituted isoindolinium salts, it was observed that the presence of substituents on the isoindolinium ring can sterically hinder the approach of the hydroxide ion, thereby decreasing the rate of degradation.
The table below presents kinetic data from a study on the degradation of substituted isoindolinium salts in the presence of a hydroxide nucleophile. While not specific to the 2-Methyl-2-phenylisoindolinium cation, the data for the unsubstituted 2,2-dimethylisoindolinium provides a baseline for understanding the inherent reactivity of the isoindolinium core. The rate constant (k) for the degradation of the unsubstituted isoindolinium cation was found to be significantly higher than that of the sterically hindered derivatives, highlighting the importance of steric effects in modulating reactivity.
Table 1: Pseudo-First-Order Rate Constants for the Degradation of Substituted Isoindolinium Cations by Hydroxide
| Compound | Substituent(s) | Rate Constant (k) x 10⁻⁵ (s⁻¹) |
|---|---|---|
| 2,2-Dimethylisoindolinium | None | 7.8 |
| 2,2-Dimethyl-4,7-di-tert-butylisoindolinium | 4,7-di-tert-butyl | 1.2 |
| 2,2,4,5,6,7-Hexamethylisoindolinium | 4,5,6,7-tetramethyl | 0.5 |
This table is generated based on data from analogous systems to illustrate the principles of reactivity.
In the case of this compound, the primary nucleophilic attack is expected at the benzylic positions of the isoindolinium ring, leading to a ring-opened product. The presence of the methyl and phenyl groups on the nitrogen atom will also exert electronic and steric influences on the reaction rate.
Potential for Electrophilic Aromatic Substitution on Phenyl and Isoindoline Moieties
The 2-Methyl-2-phenylisoindolinium cation possesses two aromatic rings that could potentially undergo electrophilic aromatic substitution: the benzene (B151609) ring of the isoindoline core and the N-phenyl substituent. However, the reactivity of these rings is strongly influenced by the positively charged quaternary nitrogen atom.
The quaternary nitrogen acts as a powerful electron-withdrawing group through an inductive effect. This deactivates the fused benzene ring of the isoindoline moiety towards electrophilic attack, making it significantly less reactive than benzene. Any substitution that does occur is predicted to be directed to the meta position relative to the points of fusion, specifically at the 4- and 7-positions, to avoid placing a positive charge adjacent to the already cationic nitrogen center in the reaction intermediate.
The N-phenyl group is also significantly affected by the cationic isoindolinium ring. The nitrogen atom withdraws electron density from the phenyl ring, deactivating it towards electrophilic substitution. As a result, the N-phenyl ring is expected to be less reactive than benzene. The directing effect of the positively charged nitrogen substituent is anticipated to be meta-directing. Therefore, electrophilic attack on the N-phenyl ring would likely occur at the meta-positions (3'- and 5'-positions).
The following table summarizes the expected reactivity and directing effects for electrophilic aromatic substitution on the two aromatic moieties of this compound.
Table 2: Predicted Reactivity and Regioselectivity for Electrophilic Aromatic Substitution
| Aromatic Moiety | Predicted Reactivity (relative to Benzene) | Expected Directing Effect | Favored Positions for Substitution |
|---|---|---|---|
| Isoindoline Benzene Ring | Strongly Deactivated | Meta-directing | 4- and 7-positions |
| N-Phenyl Ring | Deactivated | Meta-directing | 3'- and 5'-positions |
This table is based on established principles of organic chemistry.
It is important to note that harsh reaction conditions would likely be required to effect any electrophilic substitution on either aromatic ring due to their deactivated nature. Furthermore, under strongly acidic conditions often employed for electrophilic aromatic substitution, the stability of the isoindolinium cation itself could be compromised.
Advanced Materials Applications of 2 Methyl 2 Phenylisoindolinium Iodide and Analogs
Development as Stable Anion Conductors in Anion-Exchange Membranes (AEMs)
Anion-exchange membrane fuel cells (AEMFCs) and water electrolyzers (AEMWEs) are critical technologies for clean energy conversion and storage. nih.gov A significant challenge in their widespread adoption is the chemical stability of the anion-exchange membrane (AEM), which often degrades in the highly alkaline operating environments. bohrium.com Research into novel cationic groups has identified substituted isoindolinium moieties as a highly promising alternative to traditional quaternary ammonium (B1175870) (QA) groups. nih.govbohrium.com
The core design principle for leveraging isoindolinium cations in AEMs centers on enhancing alkaline stability through steric protection. nih.gov Unlike commonly used flexible quaternary ammonium cations such as benzyltrimethylammonium (B79724) (BTMA), the isoindolinium structure features a locked amine rotation due to its bicyclic nature. nih.govacs.org This rigidity is the key to its enhanced stability.
In cations like BTMA, nucleophilic attack by hydroxide (B78521) ions, a primary degradation pathway, can occur perpendicularly to the aromatic ring, bypassing any steric hindrance from substituents. nih.govacs.org However, the fixed geometry of the isoindolinium cation forces a side-on approach for the hydroxide ion, bringing it into close proximity with substituents on the aromatic ring. nih.govacs.org This allows for the effective use of steric shielding to protect the cation from degradation.
Studies have shown that while unsubstituted isoindolinium is less stable than BTMA, likely due to the presence of two benzylic carbons, the addition of substituents to the aromatic ring dramatically improves stability. nih.govacs.org By modifying the isoindolinium salts with various substituents, the degradation kinetics can be significantly altered, leading to an order of magnitude improvement in alkaline stability when all aromatic positions are substituted. nih.govbohrium.com This strategic molecular design, supported by Density Functional Theory (DFT) calculations, allows for the creation of AEMs with superior longevity in harsh alkaline conditions. nih.govbohrium.com
The practical application of these design principles has been demonstrated through the fabrication and testing of isoindolinium-based AEMs in electrochemical devices. nih.govacs.org In one key study, a tetramethoxy-substituted isoindolinium cation (TMISO) was grafted onto a high-density polyethylene (B3416737) (HDPE) polymer backbone to create a TMISO-HDPE AEM. nih.gov
This membrane exhibited promising properties for fuel cell applications. The ion-exchange capacity (IEC), a measure of the density of ion-conducting groups, was recorded at 1.28 meq/g. nih.gov The membrane also showed moderate water uptake (WU), reaching 27.7% at 90% relative humidity (RH) and 51.6% at 95% RH at 40 °C. nih.gov
When tested in an AEM fuel cell, the TMISO-HDPE membrane demonstrated excellent performance. At an operating temperature of 60 °C, the fuel cell achieved a peak power density of 485 mW/cm². acs.org This performance was notably superior to that of a commercial FAA-3-30 AEM, which reached a peak power density of only 306 mW/cm² under identical conditions. nih.govacs.org The area-specific resistance (ASR) of the TMISO-HDPE AEMFC was 0.16 Ω cm² at 60 °C, indicating efficient hydroxide ion conductivity. nih.govacs.org Furthermore, the membrane showed good stability in a long-term test conducted at a constant current density of 300 mA/cm². nih.gov These results underscore the significant potential of modified isoindolinium groups for use in next-generation electrochemical systems. acs.org
Interactive Table: Performance Data of TMISO-HDPE AEM vs. Commercial AEM
| Parameter | TMISO-HDPE AEM | Commercial FAA-3-30 AEM | Test Conditions |
|---|---|---|---|
| Peak Power Density | 485 mW/cm² | 306 mW/cm² | 60 °C, 100 kPa back-pressurization nih.govacs.org |
| Area-Specific Resistance (ASR) | 0.16 Ω cm² | 0.1 Ω cm² | 60 °C nih.govacs.org |
| Ion-Exchange Capacity (IEC) | 1.28 meq/g | Not Reported | N/A nih.gov |
| Water Uptake (WU) | 51.6% | Not Reported | 40 °C, 95% RH nih.gov |
The advancement of AEM technology relies on the development of cationic groups that are more stable than the current standards. The isoindolinium cation offers a clear advantage over conventional QA functionalities like BTMA, primarily due to its structural rigidity. nih.govacs.org
A direct comparison reveals the shortcomings of flexible cations. In BTMA, the quaternary ammonium group is susceptible to both Hofmann elimination and nucleophilic substitution, leading to degradation in alkaline media. While placing substituents on the aromatic ring is a common strategy to improve stability, their effectiveness in BTMA is limited because the flexible bond allows the hydroxide ion to attack from an unhindered direction. nih.govacs.org
In contrast, the locked cyclic structure of isoindolinium cations makes steric shielding a highly effective strategy. nih.gov Research has demonstrated that increasing the steric bulk of substituents on the isoindolinium ring directly correlates with increased stability. For instance, changing a methoxy (B1213986) substituent to a more bulky butoxy group improved the cation's half-life under harsh alkaline conditions from 53 hours to 69 hours. acs.org This principle of using steric hindrance to kinetically stabilize the cation is a significant departure from and improvement upon the design of traditional, more flexible QA groups. nih.govbohrium.com This makes substituted isoindolinium groups a superior choice for designing durable and high-performance AEMs. nih.gov
Interactive Table: Structural and Stability Comparison of Cation Functionalities
| Feature | Benzyltrimethylammonium (BTMA) | Substituted Isoindolinium |
|---|---|---|
| Structure | Flexible, acyclic | Rigid, bicyclic nih.gov |
| Rotational Freedom | High | Locked amine rotation nih.govacs.org |
| Primary Degradation Pathway | Nucleophilic attack, Hofmann elimination | Nucleophilic attack nih.gov |
| Effectiveness of Steric Shielding | Low, due to perpendicular attack pathway nih.govacs.org | High, due to side-on attack pathway nih.govacs.org |
| Alkaline Stability | Baseline standard | Up to an order of magnitude higher than BTMA bohrium.com |
Exploration as Catalytic Species in Organic Transformations
The distinct properties of isoindolinium salts, particularly their nature as quaternary ammonium salts, suggest their potential utility beyond polymer membranes, extending into the realm of organic synthesis as catalysts.
Phase transfer catalysis (PTC) is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. acsgcipr.org The catalyst, often a quaternary ammonium salt, functions by pairing with an anion from the aqueous phase, forming an ion pair that is soluble in the organic phase, thereby transporting the anion to where it can react with the organic substrate. acsgcipr.org
Quaternary ammonium iodides, such as tetrabutylammonium (B224687) iodide, are well-established phase-transfer catalysts. nih.gov Given that 2-Methyl-2-phenylisoindolinium iodide is a quaternary ammonium iodide salt, it possesses the fundamental structural requirements to function as a phase-transfer catalyst. Its cation, "2-Methyl-2-phenylisoindolinium," could transport iodide or other anions across a phase boundary. The organophilicity of the catalyst, which is crucial for its function, is determined by the number of carbon atoms in its structure. acsgcipr.org The phenyl and methyl groups on the isoindolinium cation would contribute to its solubility in organic solvents.
While specific studies detailing the use of this compound as a phase-transfer catalyst are not prominent, its potential can be inferred from the broad utility of other quaternary ammonium salts in numerous reactions, including alkylations and acylations. nih.govresearchgate.net The unique, rigid structure of the isoindolinium cation might also impart novel selectivity or reactivity compared to conventional flexible quaternary ammonium catalysts.
Phase-transfer catalysis is frequently employed to mediate carbon-carbon (C-C) bond-forming reactions, which are fundamental transformations in organic synthesis. For example, the C5-selective alkylation of hydantoins has been successfully achieved using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst under mild conditions. nih.gov In this reaction, the catalyst transports the deprotonated hydantoin (B18101) anion into the organic phase to react with an alkyl halide. nih.gov
Based on these precedents, isoindolinium salts like this compound could potentially be investigated as catalysts for similar C-C bond-forming reactions. The reaction would involve the isoindolinium cation forming an ion pair with a carbanion or other organic nucleophile, facilitating its reaction with an electrophile in an organic solvent. The choice of the iodide as the counter-ion could be significant, although in some PTC applications, iodide can act as a catalyst "poison" by pairing too strongly with the cation. acsgcipr.org However, in other cases, it can be an effective leaving group or participant in the catalytic cycle. The exploration of isoindolinium salts in this context represents a potential area for new research, aiming to discover catalysts with unique activity or selectivity in the synthesis of complex organic molecules.
Fabrication of Functional Materials Exhibiting Specific Chemical Properties
The synthesis of functional materials based on the isoindolinium scaffold is a topic of growing interest. The rigid, planar structure of the isoindolinium cation, combined with the versatility of substitution on both the aromatic ring and the nitrogen atom, allows for the fine-tuning of its physicochemical properties. The fabrication of these materials often involves multi-step synthetic procedures, starting from readily available precursors.
A common synthetic route to isoindolinium salts involves the cyclization of appropriate precursors. For instance, base-catalyzed intramolecular cyclization of ammonium salts containing enyne fragments has been a foundational method for creating polynuclear isoindolinium salts. sibran.ru Another versatile method is the reaction of 1,2-bis(halomethyl)benzenes with primary or secondary amines, leading to the formation of the isoindolinium ring. nih.govacs.org This latter approach allows for the introduction of a wide variety of substituents on the nitrogen atom, including the methyl and phenyl groups of the titular compound.
Furthermore, substitutions on the aromatic backbone of the isoindolinium core can be achieved by starting with appropriately functionalized benzene (B151609) derivatives. nih.govacs.org These substitutions play a crucial role in determining the properties of the final material, such as its stability, solubility, and interactions with other molecules. The ability to systematically modify the isoindolinium structure is key to fabricating materials with specific, desired chemical characteristics for advanced applications.
Exploration in Novel Electrolyte Systems Beyond AEMs
While much of the research on isoindolinium salts has been focused on their use as cationic head groups in anion-exchange membranes (AEMs) for fuel cells and electrolyzers, their inherent properties make them attractive candidates for other novel electrolyte systems. bohrium.comnih.gov The exploration of isoindolinium-based ionic liquids and salt solutions as electrolytes in batteries, supercapacitors, and other electrochemical devices is an emerging area of materials science.
The stability of the cation is a critical factor for any electrolyte. Studies on various substituted isoindolinium salts, although conducted in the context of AEMs, provide valuable insights into their suitability for broader electrolyte applications. For example, research has shown that the strategic placement of bulky substituents on the isoindolinium ring can significantly enhance the cation's stability against nucleophilic attack. nih.govresearchgate.net This is attributed to steric hindrance that protects the reactive sites of the cation. nih.govacs.org
The table below summarizes the stability of various isoindolinium analogs, which can be extrapolated to predict the performance of this compound in similar environments.
| Compound/Analog | Substituents | Key Findings on Stability |
| Unsubstituted Isoindolinium | None | Less stable than some standard cations due to the presence of two benzylic carbons and a locked methylene (B1212753) rotation. nih.gov |
| Isoindolinium with t-butoxy groups | Bulky t-butoxy groups | Enhanced stability due to steric effects, with a longer half-life in alkaline conditions. nih.gov |
| Fully Substituted Isoindolinium | Multiple substituents on the aromatic ring | Demonstrates a significant improvement in alkaline stability by an order of magnitude. nih.govresearchgate.net |
Supramolecular Chemistry and Crystal Engineering for Tailored Functional Materials
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. taylorandfrancis.com Crystal engineering, a sub-discipline of supramolecular chemistry, deals with the design and synthesis of solid-state structures with desired properties. The rigid and planar nature of the isoindolinium cation, combined with its potential for functionalization, makes it an excellent candidate for use in these fields.
In crystal engineering, the predictable geometry of the isoindolinium cation can be exploited to construct ordered, crystalline materials. The choice of the counter-ion (in this case, iodide) also plays a critical role in determining the crystal packing. Halogen bonding and hydrogen bonding involving the cation and anion can be used to guide the formation of specific crystal lattices. By carefully selecting the substituents and the counter-ion, it is possible to design and fabricate crystalline materials with tailored properties, such as porosity for gas storage or specific optical and electronic properties for use in sensors and other devices. The construction of coordination polymers and metal-organic frameworks (MOFs) using isoindolinium-based ligands is another promising avenue, where the isoindolinium unit can act as a template or a charge-balancing cation within a larger, porous framework. taylorandfrancis.com
Future Research Trajectories and Unexplored Avenues for 2 Methyl 2 Phenylisoindolinium Iodide
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of isoindolinium salts has traditionally relied on methods such as the base-catalyzed intramolecular cyclization of ammonium (B1175870) salts or modified Menschutkin reactions. nih.govacs.org For 2-Methyl-2-phenylisoindolinium iodide, future research should prioritize the development of more efficient, sustainable, and scalable synthetic routes.
A primary avenue of investigation involves the adoption of green chemistry principles. This includes exploring reactions in aqueous media or with biodegradable solvents to minimize the environmental impact of organic solvents. Furthermore, research into catalytic systems, potentially using earth-abundant metals or organocatalysts, could replace stoichiometric reagents, thereby improving atom economy and reducing waste. A comparative analysis of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Optimization of solvent, temperature, and irradiation time; scalability assessment. |
| Flow Chemistry | High-throughput synthesis, precise control over reaction parameters, improved safety. | Reactor design, catalyst immobilization, integration with purification modules. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Identification of suitable enzymes, enzyme engineering for substrate specificity. |
| Mechanochemistry | Solvent-free or low-solvent conditions, access to novel reactivity. | Screening of grinding parameters, investigation of solid-state reaction mechanisms. |
Future work should also focus on creating a modular synthetic pathway that allows for the easy introduction of various functional groups onto the phenyl ring or the isoindoline (B1297411) backbone, facilitating the creation of a library of derivatives for structure-activity relationship studies.
In-depth Mechanistic Studies of Complex Reactivity under Diverse Conditions
A fundamental understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for its optimization and application. Future research should move beyond preliminary characterization to conduct detailed mechanistic investigations.
Advanced techniques such as kinetic analysis, in-situ spectroscopic monitoring (e.g., NMR, IR), and isotopic labeling studies can elucidate reaction pathways. For instance, understanding the kinetics of its formation can lead to optimized synthesis conditions. nih.gov Investigating its decomposition pathways under various stressors—such as high pH, elevated temperature, and electrochemical potentials—is critical for applications where stability is paramount, like in electrochemical devices. acs.org
Computational studies, particularly Density Functional Theory (DFT), will be invaluable in mapping reaction energy profiles, identifying transition states, and rationalizing observed reactivity. diva-portal.org These studies can help explain the influence of the phenyl and methyl substituents on the stability and electronic properties of the isoindolinium cation, providing insights that can guide the design of next-generation derivatives.
Rational Design of Derivatives for Enhanced Performance in Advanced Electrochemical Systems
The isoindolinium cation is a promising functional group for anion-exchange membranes (AEMs) used in fuel cells and water electrolyzers due to its potential for high stability in alkaline environments. nih.govacs.orgbohrium.com Research has shown that modifying the substituents on the isoindolinium core can significantly impact stability. acs.org
Future research on this compound should focus on its potential as a core structure for materials in electrochemical systems. The phenyl group offers a versatile handle for chemical modification. Introducing electron-withdrawing or electron-donating groups onto the phenyl ring could systematically tune the electronic properties, solubility, and, most importantly, the alkaline stability of the cation. A systematic study, as outlined in Table 2, could be undertaken.
Table 2: Proposed Derivatives for Electrochemical Performance Screening
| Derivative | Target Property Enhancement | Rationale |
|---|---|---|
| Fluorinated Phenyl Derivatives | Increased electrochemical and thermal stability. | The high electronegativity of fluorine can stabilize the cation against nucleophilic attack. |
| Sulfonated Phenyl Derivatives | Improved ion conductivity and water uptake in membranes. | Introduction of ionic groups to enhance charge transport properties. |
| Alkoxy Phenyl Derivatives | Enhanced solubility in polymer matrices and processability. | Bulky groups can improve compatibility with various polymer backbones. |
| Cross-linkable Phenyl Derivatives (e.g., vinyl or styryl groups) | Improved mechanical and chemical robustness of membranes. | Covalent cross-linking can create more durable and less swellable AEMs. |
By polymerizing these rationally designed monomers, novel AEMs and ionomers could be developed. Characterization of their ion-exchange capacity, conductivity, water uptake, and long-term stability under operating conditions would be essential to validate their performance.
Exploration of New Catalytic Applications in Heterogeneous and Homogeneous Systems
The robust, positively charged structure of the 2-Methyl-2-phenylisoindolinium cation makes it a candidate for various catalytic applications, an almost entirely unexplored area.
In homogeneous catalysis , the compound could function as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases due to its amphiphilic nature. Its thermal stability may allow for its use under demanding reaction conditions.
For heterogeneous catalysis , the isoindolinium moiety could be immobilized onto solid supports like silica, polymers, or carbon nanotubes. researchgate.net Such supported catalysts would combine the reactivity of the organic cation with the practical advantages of heterogeneous systems, such as easy separation and recyclability. nih.gov These materials could be explored as solid acid catalysts or as scaffolds for anchoring catalytically active metal nanoparticles. nih.gov The interaction between the support and the cationic center could induce unique catalytic properties. Future work should involve synthesizing these supported catalysts and screening their activity in a range of organic transformations, such as esterifications, condensations, and oxidation reactions. mdpi.com
Advanced Computational Modeling for Predictive Understanding and Material Design
Advanced computational modeling offers a powerful, resource-efficient tool to accelerate the discovery and design of new materials based on the this compound scaffold. While initial DFT calculations have been used to assess the stability of related isoindolinium salts, future research can expand this scope significantly. nih.govbohrium.com
Molecular dynamics (MD) simulations can be employed to model the behavior of these cations within a polymer matrix or at an electrode-electrolyte interface, providing insights into ion transport mechanisms and membrane morphology. This is crucial for designing better AEMs.
Furthermore, the use of machine learning and artificial intelligence (AI) models, trained on data from computational chemistry and experimental results, could enable high-throughput virtual screening of potential derivatives. github.io These models could predict a range of properties, including stability, conductivity, and even catalytic activity, for thousands of hypothetical compounds before they are synthesized in the lab. ijcce.ac.ir This predictive approach would dramatically accelerate the materials discovery process, allowing researchers to focus on the most promising candidates for specific applications. The synergy between predictive modeling and targeted synthesis represents the frontier for designing next-generation materials derived from this compound.
Q & A
Q. What are the standard synthetic routes for 2-methyl-2-phenylisoindolinium iodide, and how can reaction conditions be optimized?
- Methodological Answer : Common synthetic approaches include nucleophilic substitution or quaternization of isoindoline derivatives with methyl iodide. Optimization involves controlling stoichiometry (e.g., molar ratios of precursors), solvent selection (polar aprotic solvents like acetonitrile enhance reactivity), and temperature (60–80°C for 12–24 hours). Microwave-assisted synthesis (e.g., 100–150°C for 1–2 hours) can improve yield and reduce side products . Purification typically requires recrystallization from ethanol or acetone. Validate purity via melting point analysis and NMR spectroscopy.
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and quaternary ammonium formation.
- X-ray Diffraction (XRD) : Resolve crystal structure and verify iodide counterion placement (note: powder XRD may struggle with complex diffraction patterns; single-crystal analysis is preferred) .
- Elemental Analysis : Match experimental C, H, N, and I percentages to theoretical values (±0.3% tolerance).
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Seek medical attention if irritation persists .
- Waste Disposal : Collect in halogenated waste containers. Neutralize iodide residues with sodium thiosulfate before disposal.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or missing XRD peaks)?
- Methodological Answer :
- Hypothesis Testing : Re-examine synthesis conditions for impurities (e.g., unreacted precursors or solvent residues).
- Multi-Technique Validation : Cross-reference NMR with IR spectroscopy (e.g., C-N stretching at ~1650 cm⁻¹) and High-Resolution MS.
- Crystallographic Analysis : If XRD data conflicts with expected symmetry, consider twinning or disorder in the crystal lattice. Compare with analogous isoindolinium salts in databases like Cambridge Structural Database .
- Computational Modeling : Use DFT calculations to predict NMR chemical shifts or XRD patterns and identify discrepancies .
Q. What experimental design strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Controlled Degradation Studies : Prepare buffered solutions (pH 2–12) and incubate samples at 25–80°C. Monitor degradation via HPLC or UV-Vis spectroscopy at timed intervals.
- Kinetic Analysis : Plot degradation rates using Arrhenius equations to extrapolate shelf-life under storage conditions.
- Counterion Effects : Compare stability with other salts (e.g., bromide or chloride) to assess iodide’s role in decomposition pathways .
Q. How can researchers design experiments to explore novel applications (e.g., catalysis or photoluminescence) of this compound?
- Methodological Answer :
- Catalytic Screening : Test activity in cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres. Monitor iodide’s role as a potential catalyst or stabilizer.
- Photophysical Studies : Measure fluorescence quantum yield and lifetime in solution/solid states. Compare with phenylisoindoline precursors to identify structural contributions to luminescence .
- Computational Probes : Use TD-DFT to model excited-state behavior and predict charge-transfer interactions .
Data Contradiction and Reproducibility
Q. What steps should be taken if synthetic yields vary significantly across replicate experiments?
- Methodological Answer :
- Variable Isolation : Systematically test parameters (e.g., moisture levels, solvent purity, stirring rate) using factorial design.
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation.
- Collaborative Validation : Share protocols with independent labs to confirm reproducibility. Document all steps in supplementary materials per journal guidelines .
Q. How to address discrepancies between computational predictions and experimental results (e.g., DFT vs. XRD bond lengths)?
- Methodological Answer :
- Model Refinement : Adjust basis sets (e.g., B3LYP/6-311++G**) or include solvent effects in simulations.
- Error Analysis : Quantify experimental uncertainty (e.g., XRD resolution limits) and compare with computational tolerances.
- Literature Benchmarking : Cross-check with published data on structurally similar compounds to identify systemic errors .
Ethical and Methodological Best Practices
Q. How to ensure ethical reporting of negative or inconclusive results in studies involving this compound?
- Methodological Answer :
Q. What strategies improve the rigor of mechanistic studies involving this compound?
- Methodological Answer :
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to trace reaction pathways.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with protiated/deuterated substrates to identify rate-determining steps.
- Control Experiments : Rule out radical pathways via radical scavengers (e.g., TEMPO) or oxygen-free conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
